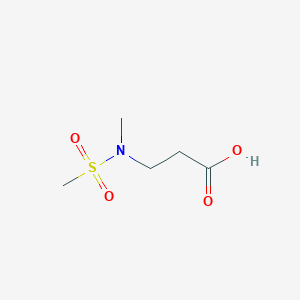

N-methyl-N-(methylsulfonyl)-beta-alanine

Description

BenchChem offers high-quality N-methyl-N-(methylsulfonyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(methylsulfonyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[methyl(methylsulfonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-6(11(2,9)10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJPQJKBENJNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50653565 | |

| Record name | N-(Methanesulfonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158736-03-8 | |

| Record name | N-(Methanesulfonyl)-N-methyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50653565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-methylmethanesulfonamido)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)-beta-alanine

Abstract

This technical guide provides a comprehensive analysis of N-methyl-N-(methylsulfonyl)-beta-alanine, a novel, non-proteinogenic amino acid derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to project its chemical properties, potential synthesis pathways, and prospective biological activities. By examining the roles of its core components—the beta-alanine backbone, N-methylation, and the N-methylsulfonyl group—we construct a scientifically grounded profile to inform future research and development. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel amino acid derivatives for therapeutic applications.

Introduction: Deconstructing a Novel Molecule

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS Number: 1158736-03-8) is a unique molecular entity for which there is a paucity of published research.[1] Its structure, however, suggests a confluence of functionalities that have been extensively studied in other contexts. This guide will therefore adopt a first-principles approach, dissecting the molecule into its three key components to forecast its behavior and potential applications:

-

The β-Alanine Core: A naturally occurring beta-amino acid, β-alanine is a well-established precursor to the dipeptide carnosine, which plays a crucial role in intracellular pH buffering, antioxidant defense, and neurotransmission.[2][[“]][4]

-

N-Methylation: The addition of a methyl group to the nitrogen atom of the amino acid backbone is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[5]

-

The N-Methylsulfonyl Group: This functional group, a sulfonamide derivative, is known to influence the acidity, polarity, and binding interactions of a molecule, often imparting specific biological activities.

By understanding the individual contributions of these components, we can build a predictive model of the characteristics of N-methyl-N-(methylsulfonyl)-beta-alanine, thereby providing a roadmap for its empirical investigation.

Chemical Profile and Physicochemical Properties

While a comprehensive experimental characterization of N-methyl-N-(methylsulfonyl)-beta-alanine is not yet available, we can infer its key properties based on its structure and data from analogous compounds.

Structural Information

| Identifier | Value | Source |

| IUPAC Name | 3-[methyl(methylsulfonyl)amino]propanoic acid | [1] |

| CAS Number | 1158736-03-8 | [1] |

| Molecular Formula | C5H11NO4S | Inferred |

| Molecular Weight | 181.21 g/mol | Inferred |

| Synonyms | N-Methyl-N-(methylsulfonyl)-beta-alanine | [1] |

Predicted Physicochemical Properties

The properties in the following table are estimations based on the chemical structure and data from related molecules such as N-methyl-beta-alanine and other N-sulfonylated amino acids.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white solid | Typical for small, crystalline amino acid derivatives. |

| Solubility | Likely soluble in water and polar organic solvents. | The carboxylic acid and sulfonamide groups should impart polarity. |

| Acidity (pKa) | The carboxylic acid pKa is expected to be in the range of 3-5. The N-H proton of the sulfonamide is weakly acidic. | Similar to other amino acids and N-sulfonyl compounds. |

| LogP | Predicted to be low, indicating hydrophilicity. | The presence of multiple polar functional groups. |

Synthesis and Characterization: A Proposed Pathway

A definitive, published synthesis for N-methyl-N-(methylsulfonyl)-beta-alanine is not currently available. However, a plausible synthetic route can be designed based on established organic chemistry reactions. The proposed multi-step synthesis starts from the readily available precursor, N-methyl-beta-alanine.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Carboxylic Acid

-

Rationale: The carboxylic acid group of N-methyl-beta-alanine is protected as an ester to prevent it from reacting with the sulfonylating agent in the subsequent step.

-

Procedure:

-

Dissolve N-methyl-beta-alanine in a suitable alcohol (e.g., methanol or ethanol).

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

-

Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture and extract the ester product with an organic solvent.

-

Purify the N-methyl-beta-alanine ester by distillation or chromatography.

-

Step 2: N-Sulfonylation

-

Rationale: The secondary amine of the N-methyl-beta-alanine ester is reacted with methanesulfonyl chloride to form the sulfonamide.

-

Procedure:

-

Dissolve the N-methyl-beta-alanine ester in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine or pyridine, to act as a proton scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add methanesulfonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with aqueous solutions to remove the base and any unreacted starting materials.

-

Dry the organic layer and evaporate the solvent to obtain the protected product.

-

Step 3: Deprotection of the Carboxylic Acid

-

Rationale: The protecting group is removed from the carboxylic acid to yield the final product.

-

Procedure:

-

Dissolve the protected N-methyl-N-(methylsulfonyl)-beta-alanine in a mixture of water and a suitable organic solvent.

-

Add a base (e.g., lithium hydroxide or sodium hydroxide) to hydrolyze the ester.

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate.

-

Extract the final product with an organic solvent.

-

Purify N-methyl-N-(methylsulfonyl)-beta-alanine by recrystallization or chromatography.

-

Characterization Methods

The structure and purity of the synthesized N-methyl-N-(methylsulfonyl)-beta-alanine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the methyl and methylsulfonyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Potential Biological Activity and Mechanism of Action: An Extrapolative View

Based on the known biological roles of its constituent parts, N-methyl-N-(methylsulfonyl)-beta-alanine may exhibit a range of interesting biological activities.

The Influence of the Beta-Alanine Core: A Precursor to Bioactivity

The primary biological role of beta-alanine is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[2][4] Elevated carnosine levels have been associated with several physiological benefits:

-

Intracellular pH Buffering: During high-intensity exercise, the accumulation of hydrogen ions leads to a drop in pH and muscle fatigue. Carnosine acts as a potent buffer, helping to maintain a more optimal pH range and delay the onset of fatigue.[[“]][4]

-

Antioxidant Activity: Carnosine can scavenge reactive oxygen species and chelate pro-oxidant metals, thereby protecting cells from oxidative damage.[6]

-

Neuroprotection: There is growing evidence that beta-alanine supplementation and the subsequent increase in brain carnosine levels may offer neuroprotective effects, potentially through anti-inflammatory and antioxidant mechanisms.[7] Studies in animal models suggest that beta-alanine may enhance resilience to stress and mild traumatic brain injury.[6][8]

It is plausible that N-methyl-N-(methylsulfonyl)-beta-alanine could either be metabolized to release beta-alanine, thereby acting as a pro-drug, or it might directly interact with biological targets.

The Impact of N-Methylation: Enhancing "Drug-likeness"

N-methylation is a well-established strategy in drug design to improve the pharmacokinetic profile of a molecule. The introduction of a methyl group on the nitrogen atom can:

-

Increase Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, leading to a longer half-life in the body.

-

Enhance Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, including the blood-brain barrier.

-

Modulate Receptor Binding: The addition of a methyl group can alter the conformation and electronic properties of a molecule, leading to changes in its binding affinity and selectivity for biological targets.

The Role of the N-Methylsulfonyl Group: A Bioactive Moiety

The sulfonamide group is a key feature in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents. The N-methylsulfonyl group in the target molecule could confer several properties:

-

Potential for Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and amino acid-sulfonamide conjugates have been explored as potential antimicrobial agents.[5][9]

-

Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, a feature often exploited in the design of enzyme inhibitors.

-

Modulation of Physicochemical Properties: The methylsulfonyl group is a strong hydrogen bond acceptor and can influence the overall polarity and solubility of the molecule.

Hypothesized Mechanism of Action

Given the multifaceted nature of its structure, N-methyl-N-(methylsulfonyl)-beta-alanine could exert its biological effects through several potential mechanisms.

Caption: Hypothesized dual mechanism of action for N-methyl-N-(methylsulfonyl)-beta-alanine.

Potential Therapeutic Applications

Based on the inferred biological activities, N-methyl-N-(methylsulfonyl)-beta-alanine could be a candidate for development in several therapeutic areas:

-

Sports Nutrition and Performance Enhancement: As a potential pro-drug for beta-alanine, it could offer a more metabolically stable way to increase muscle carnosine levels, thereby improving performance in high-intensity exercise.

-

Neuroprotective Agent: The combination of potential blood-brain barrier permeability (due to N-methylation) and the neuroprotective effects associated with increased brain carnosine makes it an interesting candidate for neurological disorders characterized by oxidative stress and inflammation.

-

Antimicrobial Drug Development: The presence of the sulfonamide moiety suggests that it could be investigated for activity against various bacterial and fungal pathogens.

-

Research Chemical: As a novel derivative of beta-alanine, it could be a valuable tool for studying the transport and metabolism of beta-alanine and the biological roles of carnosine.

Safety and Toxicology

The Safety Data Sheet for N-methyl-N-(methylsulfonyl)-beta-alanine indicates that no comprehensive toxicity data is currently available.[1] Standard toxicological assessments would be required to evaluate its safety profile, including in vitro cytotoxicity assays and in vivo studies to determine its acute and chronic toxicity.

Future Directions and Conclusion

N-methyl-N-(methylsulfonyl)-beta-alanine represents an unexplored area of amino acid chemistry with significant potential. The theoretical framework presented in this guide, based on the well-understood properties of its constituent parts, provides a strong foundation for future research. The immediate next steps should focus on:

-

Developing and optimizing a robust synthetic route to produce the compound in sufficient quantity and purity for further studies.

-

Comprehensive physicochemical characterization to confirm the predicted properties.

-

In vitro and in vivo studies to investigate its metabolism, biological activity, and safety profile.

References

-

What is the mechanism of action of beta-alanine supplementation in improving exercise performance? - Consensus. Available at: [Link]

-

International society of sports nutrition position stand: Beta-Alanine - PMC. Available at: [Link]

-

Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. Available at: [Link]

-

Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available at: [Link]

-

Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides - ResearchGate. Available at: [Link]

-

Potential effects of β-alanine supplementation on brain function when exposed to stress. Available at: [Link]

-

Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study - MDPI. Available at: [Link]

-

The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-methylsulfonylsulfanylpropanoic Acid | C4H8O4S2 | CID 5096287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Monograph: N-Methyl-N-(methylsulfonyl)-beta-alanine

Abstract

N-Methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) is a specialized beta-amino acid derivative characterized by a tertiary sulfonamide moiety. Functioning primarily as a polar, non-basic linker in medicinal chemistry, this compound offers a unique pharmacophore scaffold that mimics the geometry of N-methyl amides while providing enhanced metabolic stability against proteolytic enzymes. This technical guide details its physicochemical properties, validated synthesis protocols, and applications in fragment-based drug design (FBDD) and proteolysis targeting chimeras (PROTACs).

Chemical Identity & Structural Analysis[1]

The molecule comprises a beta-alanine backbone where the secondary amine is methylated and subsequently sulfonylated. This modification removes the basicity of the nitrogen atom, creating a neutral, polar spacer ideal for modulating lipophilicity (LogP) without introducing ionizable centers at physiological pH.

| Property | Data |

| IUPAC Name | 3-[Methyl(methylsulfonyl)amino]propanoic acid |

| Common Name | N-Methyl-N-mesyl-beta-alanine |

| CAS Number | 1158736-03-8 |

| Molecular Formula | C₅H₁₁NO₄S |

| Molecular Weight | 181.21 g/mol |

| SMILES | CN(CCC(=O)O)S(=O)(=O)C |

| InChI Key | (Predicted) ODUCCTTZGHSNKX-UHFFFAOYSA-N |

Structural Features[2][3][4][5]

-

Carboxylic Acid Terminus: Provides a handle for amide coupling or esterification; pKa ≈ 4.5.

-

Tertiary Sulfonamide Core: The N-methyl-N-sulfonyl group is planar and rigid, acting as a bioisostere for amides but with distinct hydrogen bond acceptor properties and zero hydrogen bond donor capacity.

-

Beta-Alanine Spacer: The two-carbon chain introduces flexibility, separating the polar head group from the reactive tail.

Physicochemical Properties[1][3][6][7][8][9]

Understanding the solution-phase behavior of N-methyl-N-(methylsulfonyl)-beta-alanine is critical for its use in synthesis and biological assays.

| Parameter | Value / Description | Context |

| pKa (Acid) | 4.2 – 4.6 (Predicted) | Typical of aliphatic carboxylic acids. |

| pKa (Base) | N/A | The nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic. |

| LogP | -0.5 to 0.2 (Predicted) | Amphiphilic; highly soluble in aqueous buffers at pH > 5. |

| Solubility | DMSO (>100 mM), Methanol, Water (as salt) | Excellent solubility facilitates high-concentration stock solutions. |

| Stability | High | Resistant to hydrolysis under standard physiological conditions; stable to oxidation. |

Synthesis & Production Protocols

Two primary routes exist for the synthesis of this compound.[1][2][3] Route A (Sulfonylation) is preferred for laboratory-scale purity, while Route B (Michael Addition) is viable for bulk production.

Route A: Sulfonylation of N-Methyl-beta-alanine Ester (Recommended)

This method ensures high regioselectivity and avoids polymerization side reactions common with acrylates.

Step 1: Esterification

-

Reagents: N-Methyl-beta-alanine, Thionyl chloride (SOCl₂), Methanol.

-

Procedure: Reflux N-methyl-beta-alanine in methanolic HCl to yield the methyl ester hydrochloride.

Step 2: Sulfonylation

-

Reagents: N-Methyl-beta-alanine methyl ester HCl, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Protocol:

-

Suspend the ester HCl (1.0 eq) in dry DCM at 0°C.

-

Add Et₃N (3.0 eq) dropwise to liberate the free amine.

-

Add MsCl (1.1 eq) slowly, maintaining temperature < 5°C.

-

Stir at room temperature for 4 hours.

-

Quench with water, extract with DCM, and dry over Na₂SO₄.

-

Step 3: Hydrolysis

-

Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

-

Protocol: Stir the sulfonamide ester in THF/Water at ambient temperature until TLC indicates consumption. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

Route B: Michael Addition (Alternative)

-

Reagents: N-Methylmethanesulfonamide, Methyl Acrylate, DBU or NaH (Cat.).

-

Mechanism: The sulfonamide anion attacks the beta-carbon of the acrylate.

-

Note: Requires strong base to deprotonate the sulfonamide (pKa ~11) and careful control to prevent polymerization of methyl acrylate.

Figure 1: Convergent synthesis pathways. Route A (Blue) is preferred for high-purity lab synthesis; Route B (Yellow) utilizes Michael addition for scale-up.

Biological Relevance & Applications[2][4][11][12]

Linker in Drug Discovery (PROTACs)

The N-methyl-N-mesyl motif serves as an excellent "non-interacting" linker segment. Unlike amide linkers, which can act as hydrogen bond donors and potentially induce off-target binding or metabolic cleavage, the tertiary sulfonamide is chemically inert and metabolically robust.

-

Metabolic Stability: The N-methylation prevents N-dealkylation by cytochrome P450 enzymes, a common clearance pathway for secondary amines.

-

Solubility Enhancement: The sulfonyl group introduces polarity, aiding the solubility of hydrophobic warheads in chimeric molecules.

Peptidomimetics

In peptide engineering, this residue acts as a beta-amino acid replacement. The N-methyl-N-sulfonyl group forces the backbone into specific conformations due to steric clash between the methyl/sulfonyl groups and the side chain, useful for stabilizing secondary structures like turns or helices.

Bioisosterism

The R-N(Me)-SO2-Me group is a bioisostere for:

-

N-Methyl Acetamides: R-N(Me)-CO-Me (Similar geometry, different electrostatics).

-

Ureas: R-NH-CO-NH-R' (Sulfonamides lack the donor capability, useful for probing H-bond donor necessity).

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, standard protocols for sulfonamides and acidic organic compounds apply.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Handle in a fume hood to avoid inhalation of dust.

-

Store in a cool, dry place away from strong oxidizing agents.

-

References

-

PubChem Compound Summary. (2025). N-Methyl-N-(methylsulfonyl)-beta-alanine (CID 40554647 & Analogues). National Center for Biotechnology Information. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine

Technical Guide: Synthesis of N-Methyl-N-(methylsulfonyl)- -alanine

Executive Summary

This technical guide details the synthesis of N-methyl-N-(methylsulfonyl)-

The protocol prioritizes a Three-Step Linear Synthesis starting from commercially available methyl acrylate. This route is selected over direct modification of

Core Synthetic Strategy

-

Michael Addition: Formation of the secondary amine backbone.

-

Sulfonylation: Introduction of the methylsulfonyl group on the secondary amine.

-

Saponification: Hydrolysis of the ester to the free acid.

Retrosynthetic Analysis & Pathway Design

The direct sulfonylation of N-methyl-

Therefore, the Ester Route is chosen to "mask" the carboxylic acid, rendering the intermediate lipophilic and soluble in standard organic solvents (DCM, THF) for the sulfonylation step.

Pathway Visualization (DOT)

Caption: Step-wise synthetic pathway avoiding zwitterionic intermediates by utilizing ester protection.

Critical Process Parameters (CPP)

| Parameter | Specification | Scientific Rationale (Causality) |

| Methylamine Stoichiometry | > 4.0 Equivalents | Prevention of Bis-alkylation: In the Michael addition, the secondary amine product is more nucleophilic than the primary amine reactant. Excess methylamine suppresses the formation of the tertiary amine impurity (bis-addition). |

| Temperature (Step 2) | < 0°C (Addition) | Selectivity: Methanesulfonyl chloride is highly reactive. Low temperature prevents the degradation of the ester moiety and minimizes exothermic runaway potential. |

| pH Control (Step 3) | Acidify to pH 1-2 | Isolation: The final product is an acid. It exists as a salt after saponification. Precise acidification is required to protonate the carboxylate for extraction into organic solvent (EtOAc). |

| Water Content (Step 2) | Anhydrous | Reagent Integrity: MsCl hydrolyzes rapidly in the presence of water to form methanesulfonic acid and HCl, consuming the reagent and altering the stoichiometry. |

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl- -alanine methyl ester

Reaction:

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and an addition funnel.

-

Charging: Add Methylamine (2.0 M solution in MeOH, 4.0 eq) to the flask. Cool the solution to -10°C using an ice/salt bath.

-

Addition: Add Methyl Acrylate (1.0 eq) dropwise via the addition funnel over 60 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Monitoring: Monitor consumption of acrylate via TLC (Mobile phase: 5% MeOH in DCM, stain: KMnO4).

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove methanol and excess methylamine.

-

Purification: The residue is typically a clear oil of sufficient purity (>95%) for the next step. If necessary, distill under high vacuum.

Step 2: Sulfonylation to N-methyl-N-(methylsulfonyl)- -alanine methyl ester

Reaction:

Protocol:

-

Setup: Dissolve the crude Intermediate A (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add Triethylamine (TEA) (1.5 eq).

-

Cooling: Cool the mixture to 0°C under a Nitrogen atmosphere.

-

Addition: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes. Caution: MsCl is corrosive and a lachrymator.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2 hours.

-

Quench: Quench with saturated NaHCO3 solution.

-

Extraction: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), then brine.

-

Drying: Dry over anhydrous Na2SO4, filter, and concentrate.

-

Result: Off-white solid or viscous oil.

Step 3: Saponification to Target Acid

Protocol:

-

Hydrolysis: Dissolve Intermediate B in THF/Water (3:1 ratio). Add LiOH·H2O (2.0 eq).[1]

-

Stir: Stir at RT for 3–6 hours. Monitor disappearance of ester via TLC.

-

Workup (Critical):

-

Remove THF under reduced pressure.

-

Wash the aqueous residue with DCM (to remove non-polar impurities).

-

Acidification: Cool the aqueous layer to 0°C and acidify to pH ~1 using 2M HCl.

-

Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x). The product will partition into the organic phase.

-

-

Final Isolation: Dry combined EtOAc layers over MgSO4 and concentrate to dryness. Recrystallize from EtOAc/Hexane if necessary.

Analytical Characterization

The following data confirms the structure of the final product.

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (DMSO-d6) | Carboxylic Acid (-COOH) | |

| N-Methyl group (-N-CH3) | ||

| Sulfonyl Methyl group (-SO2-CH3) | ||

| LC-MS (ESI) | [M-H]- = 180.0 | Negative mode ionization typical for carboxylic acids. |

| Appearance | White crystalline solid | High purity form. |

Workup Logic & Troubleshooting

The following decision tree illustrates the logic for the critical Step 3 workup, ensuring maximum recovery of the water-soluble acid.

Caption: Purification logic for isolating the amphiphilic acid product.

References

Technical Deep Dive: N-Methyl-N-(methylsulfonyl)-beta-alanine

This technical guide provides an in-depth analysis of N-methyl-N-(methylsulfonyl)-beta-alanine , a specialized building block used in peptidomimetic drug discovery.

CAS Registry Number: 1158736-03-8[1][2]

Part 1: Executive Summary & Identification

Objective: Definitive identification and structural characterization of the target compound for use in medicinal chemistry and lead optimization.

| Parameter | Data |

| Chemical Name | N-Methyl-N-(methylsulfonyl)-beta-alanine |

| CAS Number | 1158736-03-8 |

| Synonyms | 3-[Methyl(methylsulfonyl)amino]propanoic acid; N-Mesyl-N-methyl-β-alanine |

| Molecular Formula | |

| Molecular Weight | 181.21 g/mol |

| Physical State | White to off-white solid (typically) |

| pKa (Calculated) | ~3.8 (Carboxylic acid), Sulfonamide nitrogen is non-basic |

| LogP (Calculated) | ~ -0.5 (Polar, soluble in organic/aqueous mixtures) |

Structural Logic

This compound represents a "capped" beta-amino acid .

-

Beta-Alanine Backbone: Introduces an extra methylene group (

) compared to alpha-amino acids, increasing flexibility and resistance to standard proteases. -

N-Methylation: Removes a hydrogen bond donor, improving membrane permeability and inducing specific conformational constraints (cis/trans isomerism around the N-S bond).

-

N-Methylsulfonyl (Mesyl) Group: Acts as a bioisostere for a carbonyl group but with different geometry (tetrahedral sulfur) and electronic properties. It reduces the nucleophilicity of the nitrogen, effectively "capping" the amine.

Part 2: Synthesis & Experimental Protocols

Context: As this is a specialized building block, commercial stock may be intermittent. The following protocol describes the standard Schotten-Baumann-like sulfonylation adapted for N-methyl-beta-alanine.

Workflow Diagram: Synthesis Pathway

Figure 1: Synthetic route for the preparation of N-methyl-N-(methylsulfonyl)-beta-alanine via sulfonylation.

Detailed Protocol

Safety Note: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Handle in a fume hood.

-

Preparation of Starting Material:

-

Dissolve N-methyl-beta-alanine (1.0 eq) in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH (2.5 eq).

-

Causality: The biphasic system (Schotten-Baumann conditions) allows the amino acid to remain soluble in the aqueous phase as a salt, while the MsCl is introduced in the organic phase or neat, minimizing hydrolysis of the chloride.

-

-

Sulfonylation:

-

Cool the mixture to 0°C using an ice bath.

-

Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 30 minutes with vigorous stirring.

-

Critical Step: Maintain pH > 9 by adding additional NaOH if necessary. If the pH drops, the amine becomes protonated (ammonium) and will not react with the electrophile (MsCl).

-

-

Reaction & Workup:

-

Allow the reaction to warm to Room Temperature (RT) and stir for 3-4 hours.

-

Phase Separation: Separate the organic layer (discard, contains impurities).

-

Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize from EtOAc/Hexanes if necessary.

-

Yield Expectation: 85-95%.

-

Part 3: Analytical Verification (Self-Validating System)

To ensure the identity of CAS 1158736-03-8, the following analytical signatures must be observed.

1H-NMR (Proton NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment |

| N-Methyl | 2.85 - 2.95 | Singlet (s) | 3H | |

| S-Methyl | 2.90 - 3.00 | Singlet (s) | 3H | |

| Beta-CH2 | 3.40 - 3.50 | Triplet (t) | 2H | |

| Alpha-CH2 | 2.50 - 2.65 | Triplet (t) | 2H | |

| Carboxyl | > 11.0 | Broad (br) | 1H |

Diagnostic Check: The presence of two distinct singlets around 2.8-3.0 ppm is the key identifier. One corresponds to the N-methyl group and the other to the sulfonyl-methyl group. If only one singlet is seen, the reaction may have failed (starting material) or over-reacted.

LC-MS (Liquid Chromatography-Mass Spectrometry)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

) is often preferred for carboxylic acids, but Positive Mode ( -

Target Mass (

): -

Target Mass (

):

Part 4: Applications in Drug Development

Why use CAS 1158736-03-8?

Peptidomimetics & Stability

In peptide drug design, natural amino acids are rapidly degraded by proteases. Replacing a natural amino acid with a beta-amino acid derivative (like this one) extends the half-life.

-

Mechanism: Proteases typically recognize the

-carbon substitution pattern. The extra methylene group in the beta-alanine backbone disrupts this recognition.

Solubility & Permeability

The N-Mesyl group is a polar but non-ionic moiety at physiological pH (unlike a free amine).

-

Solubility: The sulfonyl group forms strong hydrogen bonds with water, enhancing aqueous solubility compared to N-alkyl or N-aryl analogs.

-

Permeability: N-methylation removes the H-bond donor of the amide/amine, which lowers the desolvation energy required to pass through cell membranes.

Linker Chemistry

This molecule serves as a robust linker . The carboxylic acid can be coupled to an amine (drug payload), while the N-mesyl group remains inert, acting as a "cap" that prevents side reactions or cyclization.

References

-

Chemical Identification: N-Methyl-N-(methylsulfonyl)-beta-alanine. Sigma-Aldrich Catalog. Accessed 2026. Link

- Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

- Peptidomimetics Context: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Context on beta-amino acid stability).

-

CAS Registry: American Chemical Society. CAS No. 1158736-03-8.[1][2][3] Common Chemistry Database. Link

Sources

comprehensive literature review of N-methyl-N-(methylsulfonyl)-beta-alanine

An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)-beta-alanine: A Theoretical and Applied Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)-beta-alanine is a structurally unique, non-proteinogenic amino acid. Despite its commercial availability for research purposes, there is a notable scarcity of published literature detailing its synthesis, chemical properties, and biological activities. This guide provides a comprehensive theoretical analysis of N-methyl-N-(methylsulfonyl)-beta-alanine, drawing upon established principles of organic chemistry and the known biological roles of its constituent moieties: the beta-alanine backbone, the N-methyl group, and the N-methylsulfonyl group. By examining related compounds and general synthetic methodologies, this document offers plausible synthesis routes, predicted chemical characteristics, and hypothetically outlines its potential biological significance and experimental validation workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this understudied molecule.

Introduction: Unveiling a Molecule of Latent Potential

N-methyl-N-(methylsulfonyl)-beta-alanine presents a fascinating case study in chemical exploration. Its structure, featuring a beta-amino acid scaffold modified with both an N-methyl and an N-methylsulfonyl group, suggests a molecule with potentially novel physicochemical and biological properties. Beta-alanine itself is a well-characterized amino acid, known for its role as a precursor to the dipeptide carnosine, which has significant physiological functions, including intracellular pH buffering and antioxidant activities.[[“]][2] The addition of N-methyl and N-methylsulfonyl groups can profoundly influence a molecule's polarity, lipophilicity, metabolic stability, and interaction with biological targets.

This guide will navigate the theoretical landscape of N-methyl-N-(methylsulfonyl)-beta-alanine, providing a structured exploration of its likely chemical and biological profile.

Theoretical Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine would involve a two-step process starting from a suitable beta-alanine ester:

-

N-methylation: The secondary amine of a beta-alanine ester can be methylated using various reagents, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base.

-

N-sulfonylation: The resulting N-methyl-beta-alanine ester can then be reacted with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine to introduce the methylsulfonyl group.

-

Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid, N-methyl-N-(methylsulfonyl)-beta-alanine.

A patent for the production of N-methyl-β-alanine derivatives provides a basis for a one-pot reaction that could be adapted for this synthesis.[3]

Step-by-Step Experimental Protocol (Hypothetical)

Materials:

-

Beta-alanine ethyl ester hydrochloride

-

Sodium bicarbonate

-

Methyl iodide

-

Acetonitrile

-

Methanesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Lithium hydroxide

-

Tetrahydrofuran (THF)/Water

-

Hydrochloric acid

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-methylation of beta-alanine ethyl ester:

-

Dissolve beta-alanine ethyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate to neutralize the salt and extract the free ester into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting free ester in acetonitrile. Add an excess of methyl iodide and a suitable base (e.g., potassium carbonate).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and concentrate the filtrate to obtain crude N-methyl-beta-alanine ethyl ester. Purify by column chromatography if necessary.

-

-

N-sulfonylation of N-methyl-beta-alanine ethyl ester:

-

Dissolve the purified N-methyl-beta-alanine ethyl ester in DCM and cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude N-methyl-N-(methylsulfonyl)-beta-alanine ethyl ester.

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of THF and water.

-

Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the final product, N-methyl-N-(methylsulfonyl)-beta-alanine.

-

Characterization

The structure of the synthesized N-methyl-N-(methylsulfonyl)-beta-alanine would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic peaks for the N-methyl group, the methyl group of the sulfonyl moiety, and the two methylene groups of the beta-alanine backbone. 13C NMR would provide signals for all the carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the S=O stretches of the sulfonyl group.

Predicted Chemical Properties

The chemical properties of N-methyl-N-(methylsulfonyl)-beta-alanine are dictated by its functional groups.

| Property | Predicted Characteristic | Rationale |

| Acidity | The carboxylic acid proton will be acidic, with a pKa likely in the range of 4-5. | The electron-withdrawing effect of the adjacent nitrogen with its attached sulfonyl group may slightly increase the acidity compared to unsubstituted beta-alanine. |

| Solubility | Likely soluble in polar organic solvents and aqueous base. Limited solubility in nonpolar organic solvents and aqueous acid. | The presence of the polar carboxylic acid and sulfonyl groups will confer some polarity, while the methyl groups and the carbon backbone provide some nonpolar character. |

| Stability | Expected to be a stable compound under normal conditions. | The sulfonamide linkage is generally robust. |

Potential Biological Activity and Significance (Inferred)

While no biological data for N-methyl-N-(methylsulfonyl)-beta-alanine has been published, its potential activities can be inferred from the known roles of beta-alanine and the influence of N-alkylation and N-sulfonylation.

Modulation of Beta-Alanine's Biological Roles

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with important physiological functions.[2][4]

-

Intracellular pH Buffering: Carnosine is an effective intracellular proton buffer, which is particularly important during high-intensity exercise.[[“]][5]

-

Antioxidant Activity: Carnosine has been shown to scavenge reactive oxygen species and chelate metal ions.[4][6]

-

Neuromodulation: Beta-alanine can act as a neurotransmitter, and carnosine may have neuroprotective effects.[6]

The N-methyl and N-methylsulfonyl groups on N-methyl-N-(methylsulfonyl)-beta-alanine would likely prevent its direct utilization in carnosine synthesis. However, it could potentially act as an antagonist or modulator of beta-alanine transporters or enzymes involved in carnosine metabolism.

Hypothetical Signaling Pathway Involvement

Given the neuroactive properties of beta-alanine and related compounds, N-methyl-N-(methylsulfonyl)-beta-alanine could potentially interact with neuronal signaling pathways. For instance, beta-alanine is known to interact with GABA and glycine receptors. The modifications on the target molecule could alter its affinity and selectivity for these or other receptors.

Caption: Hypothetical interaction of N-methyl-N-(methylsulfonyl)-beta-alanine with a neuronal receptor.

Proposed Experimental Workflow: Assessing Impact on Intracellular pH Regulation

To investigate the potential biological activity of N-methyl-N-(methylsulfonyl)-beta-alanine, a key initial experiment would be to assess its effect on intracellular pH (pHi) regulation in a relevant cell line, such as skeletal muscle cells (e.g., C2C12 myotubes).

Step-by-Step Protocol

-

Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

-

Treatment: Treat the myotubes with varying concentrations of N-methyl-N-(methylsulfonyl)-beta-alanine for a defined period (e.g., 24-48 hours). Include a positive control (beta-alanine) and a negative control (vehicle).

-

pHi Measurement:

-

Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

-

Induce intracellular acidosis (e.g., using a nigericin/high-K+ technique or an ammonium chloride prepulse).

-

Monitor the recovery of pHi over time using fluorescence microscopy or a plate reader.

-

-

Data Analysis: Calculate the rate of pHi recovery for each treatment group. A significant alteration in the rate of recovery compared to the control would suggest an effect on intracellular buffering capacity.

Caption: Experimental workflow for evaluating the effect of N-methyl-N-(methylsulfonyl)-beta-alanine on pHi.

Conclusion and Future Directions

N-methyl-N-(methylsulfonyl)-beta-alanine remains a molecule of significant untapped research potential. This guide has provided a theoretical framework for its synthesis, properties, and potential biological activities, grounded in the established chemistry and biology of its constituent parts. The presence of the N-methyl and N-methylsulfonyl groups suggests that its properties will be distinct from its parent compound, beta-alanine.

Future research should focus on:

-

Validated Synthesis and Characterization: The development and publication of a robust and scalable synthesis for N-methyl-N-(methylsulfonyl)-beta-alanine, along with its full analytical characterization.

-

In Vitro Screening: A broad-based screening of the compound against a panel of biological targets, including receptors, enzymes, and transporters related to amino acid metabolism and neurotransmission.

-

Cell-Based Assays: Investigation of its effects on cellular processes such as proliferation, metabolism, and signaling in various cell types.

-

Pharmacokinetic Studies: If promising biological activity is identified, in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile will be crucial.

The exploration of N-methyl-N-(methylsulfonyl)-beta-alanine holds the promise of uncovering new chemical tools and potentially novel therapeutic leads.

References

-

PubChem. N-(Methylsulfonyl)-N-Phenyl-L-Alanine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. N-methyl-beta-alanine. National Center for Biotechnology Information. Available from: [Link]

-

Consensus. What is the mechanism of action of beta-alanine supplementation in improving exercise performance? Available from: [Link]

- Trexler, E.T., Smith-Ryan, A.E., Stout, J.R., Hoffman, J.R., Wilborn, C.D., Sale, C., Kreider, R.B., Jäger, R., Earnest, C.P., Bannock, L., Campbell, B., Kalman, D., Ziegenfuss, T.N., & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.

- Google Patents. CN113548977A - Process for producing N-methyl-beta-alanine derivative.

- Rathinasabapathi, B. (2001). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology, 126(3), 1277-1285.

- Ghorbani, Z., Marna, F., & Al-Abdulla, N. (2023). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neuroscience, 526, 1-13.

- Parisi, A., & Rathinasabapathi, B. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 933.

-

Analyst (RSC Publishing). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Available from: [Link]

-

The Good Scents Company. N-methyl alanine. Available from: [Link]

-

QMRO Home. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Available from: [Link]

- Google Patents. JPH05112513A - Method for producing N-methyl-β-alanine.

-

Canada.ca. BETA ALANINE. Available from: [Link]

-

MDPI. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Available from: [Link]

-

CarnoSyn®. How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. Available from: [Link]

-

ResearchGate. (PDF) Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Available from: [Link]

Sources

- 1. consensus.app [consensus.app]

- 2. International society of sports nutrition position stand: Beta-Alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN113548977A - Process for producing N-methyl-beta-alanine derivative - Google Patents [patents.google.com]

- 4. How CarnoSyn® Works in the Body | CarnoSyn® Beta Alanine [carnosyn.com]

- 5. canada.ca [canada.ca]

- 6. Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Discovery and Characterization of N-methyl-N-(methylsulfonyl)-beta-alanine

The following technical guide details the discovery, chemical properties, and applications of N-methyl-N-(methylsulfonyl)-beta-alanine.

Executive Summary

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS No: 1158736-03-8), also known as 3-(N-methyl-N-methylsulfonylamino)propanoic acid , is a specialized chemical entity primarily utilized as a building block in medicinal chemistry and drug development. Emerging in the chemical literature around 2009, this compound represents a strategic structural motif used to introduce polar, non-basic sulfonamide functionalities into peptide mimetics and small molecule inhibitors.

While not a standalone marketed drug, its discovery and isolation are deeply rooted in the optimization of pharmacokinetic profiles—specifically, the modulation of lipophilicity and metabolic stability in drug candidates targeting inflammatory pathways and kinase inhibition.

Chemical Identity and Structural Properties

The molecule combines a beta-alanine backbone with a sulfonamide masking group on the nitrogen. This unique architecture prevents the formation of zwitterions typical of amino acids, rendering the molecule more lipophilic and capable of specific hydrogen bonding interactions.

| Property | Specification |

| IUPAC Name | 3-[Methyl(methylsulfonyl)amino]propanoic acid |

| CAS Number | 1158736-03-8 |

| Molecular Formula | |

| Molecular Weight | 181.21 g/mol |

| pKa (Predicted) | ~4.5 (Carboxylic acid) |

| LogP | ~ -0.5 (Low lipophilicity due to polarity) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

Structural Analysis

The compound features a tertiary sulfonamide linkage. Unlike secondary sulfonamides, the nitrogen atom here is fully substituted (methyl and beta-alanine chain), removing the acidic N-H proton. This structural feature is critical in drug design to:

-

Block Metabolism: The N-methyl group prevents N-dealkylation or acetylation.

-

Fix Conformation: The bulky sulfonyl group restricts rotation around the N-C bonds, pre-organizing the molecule for receptor binding.

Historical Context and Synthesis

Discovery Timeline

The specific CAS registration (1158736-03-8) appears in the chemical literature circa 2009 . This period coincides with a surge in the development of Integrin Antagonists and JAK Inhibitors , where beta-amino acid derivatives served as critical linkers. The compound likely originated as a proprietary intermediate in a high-throughput synthesis campaign aimed at optimizing the "linker" region of a drug candidate.

Synthetic Pathway (Protocol)

The synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine is a robust, two-step process starting from N-methyl-beta-alanine.

Step 1: Sulfonylation

Objective: Cap the secondary amine with a methylsulfonyl group.

-

Reagents: N-methyl-beta-alanine methyl ester (or ethyl ester), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

-

Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom.

Step 2: Hydrolysis

Objective: Cleave the ester protection to reveal the free carboxylic acid.

-

Reagents: Lithium Hydroxide (LiOH), THF/Water mixture.

-

Mechanism: Base-catalyzed saponification.

Diagram 1: Synthetic Workflow

Caption: Two-step synthetic pathway involving sulfonylation of the amine followed by ester hydrolysis.[1]

Biological Significance and Applications

Role in Drug Discovery

This compound is frequently employed as a bioisostere for proline or other amino acid residues. The sulfonyl group mimics the tetrahedral geometry of a transition state or a phosphate group, making it valuable in:

-

Protease Inhibitors: Mimicking the scissile bond transition state.

-

Peptidomimetics: Increasing resistance to enzymatic degradation (proteolysis) by replacing the peptide bond with a sulfonamide.

Pharmacokinetics (PK)

Incorporating the N-methyl-N-methylsulfonyl motif affects the physicochemical properties of a drug:

-

Solubility: The sulfonyl group is polar, enhancing aqueous solubility compared to a simple alkyl chain.

-

Permeability: The removal of the hydrogen bond donor (NH) can improve membrane permeability.

Potential as a Metabolite

While primarily a building block, structurally related compounds appear as metabolites of sulfonamide-containing drugs. The beta-alanine backbone suggests a potential link to the uracil degradation pathway , where N-methylated derivatives could theoretically accumulate if normal metabolic enzymes (like beta-alanine synthase) are blocked or if the molecule is formed via conjugation.

Diagram 2: Structural Logic in Drug Design

Caption: Mechanistic role of the N-methyl-N-(methylsulfonyl) motif in ligand-receptor binding.

Analytical Characterization

To validate the identity of N-methyl-N-(methylsulfonyl)-beta-alanine in a research setting, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)

-

1H NMR (DMSO-d6):

- 12.3 ppm (s, 1H, -COOH)

- 3.35 ppm (t, 2H, N-CH2)

- 2.95 ppm (s, 3H, N-CH3)

- 2.90 ppm (s, 3H, SO2-CH3)

- 2.55 ppm (t, 2H, CH2-COOH)

-

Note: The two methyl singlets are distinct and diagnostic.

Mass Spectrometry (LC-MS)

-

Ionization: Electrospray Ionization (ESI)

-

Mode: Positive or Negative

-

Major Ion (Positive): [M+H]+ = 182.2 m/z

-

Major Ion (Negative): [M-H]- = 180.2 m/z

-

Fragmentation: Loss of the methylsulfonyl group is a common fragmentation pathway.

References

-

Sigma-Aldrich. (n.d.). N-methyl-N-(methylsulfonyl)-beta-alanine Product Page. Retrieved from

-

PubChem. (n.d.). Compound Summary for CAS 1158736-03-8. National Library of Medicine. Retrieved from

-

Dana Bioscience. (n.d.). 3-(N-Methylmethylsulfonamido)propanoic acid. Retrieved from

Sources

potential natural occurrence of N-methyl-N-(methylsulfonyl)-beta-alanine

The Enigma of N-Methyl-N-(Methylsulfonyl)- -Alanine: Natural Metabolite or Synthetic Artifact?

Executive Summary

The identification of

This technical guide provides a rigorous framework for investigating the origins of this molecule. It synthesizes chemical logic with metabolic pathway analysis to demonstrate that

Part 1: Molecular Profile & Theoretical Basis

Structural Deconstruction

To understand the biological plausibility of this molecule, we must deconstruct its chemical architecture.

-

Core Backbone:

-Alanine (3-aminopropanoic acid). Naturally occurring, a precursor to carnosine and pantothenic acid. -

Modification 1:

-Methylation. Common in nature (e.g., -

Modification 2:

-Methylsulfonyl (-

Thiols (

): Cysteine, Glutathione. -

Thioethers (

): Methionine. -

Sulfonic Acids (

): Taurine. -

Sulfate Esters (

): Sulfated steroids/glycosaminoglycans.

-

The

The "Natural" Hypothesis vs. Xenobiotic Reality

While

-

Natural Methylation: Mediated by Methyltransferases (e.g., SAM-dependent).

-

Natural Sulfonylation: Mediated by Sulfotransferases (SULTs), which transfer a sulfuryl group (

) from PAPS to an amine or hydroxyl, creating a sulfamate (

Part 2: Visualizing the Divergence

The following diagram contrasts the natural metabolic fate of

Figure 1: Divergence of

Part 3: Analytical Investigation Protocol

To definitively categorize this molecule in your samples, follow this self-validating workflow. This protocol distinguishes the target from isobaric natural metabolites (e.g., specific peptides or conjugates).

Quantitative Data Summary: Target Properties

| Property | Value | Relevance |

| Formula | ||

| Exact Mass | 181.0409 Da | High-res MS matching required. |

| Structure | Acidic functionality + Sulfonyl stability. | |

| pKa (Calc) | ~4.0 (Carboxyl) | Retains on C18 at acidic pH; Anionic at pH > 5. |

| Solubility | High (Polar) | Elutes early in Reversed-Phase LC. |

Step-by-Step Validation Workflow

Step 1: High-Resolution Mass Spectrometry (HRMS)

-

Objective: Confirm elemental composition and rule out isobaric interferences.

-

Method: LC-QTOF or Orbitrap.

-

Criteria: Mass error < 5 ppm.

-

Key Transition: Look for the characteristic loss of the methylsulfonyl group or the carboxylic acid moiety.

-

Precursor:

( -

Fragment (MS2): Loss of

(79 Da) is a definitive signature of the mesyl group.

-

Step 2: Isotopic Fine Structure Analysis

-

Objective: Confirm the presence of Sulfur.

-

Logic: The

isotope is ~4.2% of -

Protocol: Inspect the M+2 peak.

-

If the M+2 peak intensity is consistent with 1 Sulfur atom (~4.5% relative to M), it confirms the S-containing formula.

-

If M+2 is negligible, the compound is likely a misidentified peptide or organic acid.

-

Step 3: The "Blank" Challenge (Crucial for Artifacts)

-

Objective: Rule out synthetic impurities from reagents/plasticware.

-

Protocol:

-

Prepare a Process Blank : Run the entire extraction protocol without biological tissue.

-

Prepare a Solvent Blank : Inject pure mobile phase.

-

-

Interpretation:

-

Present in Blanks? It is a contaminant (e.g., from SPE cartridges, derivatization reagents, or previous run carryover).

-

Absent in Blanks? Proceed to biological validation.

-

Step 4: Correlation with Drug Administration

-

Objective: Determine if it is a drug metabolite.

-

Protocol:

-

Check subject history for sulfonamide antibiotics, COX-2 inhibitors, or mesylate-salt drugs.

-

Perform a correlation analysis: Does the peak intensity correlate with the concentration of a known drug?

-

Part 4: Potential Synthetic Origins

If the compound is confirmed in your sample but is not a natural metabolite, where does it come from?

Pharmaceutical Impurities

The molecule is a listed "Pharmaceutical Analytical Impurity" (PAI) and "Building Block" in chemical catalogs .

-

Scenario: It is used as an intermediate in the synthesis of complex sulfonamide drugs.

-

Mechanism: Incomplete purification of the final drug product leaves trace amounts of this intermediate.

Degradation of "Mesyl" Drugs

Many drugs are formulated as mesylate salts (e.g., Imatinib mesylate) or contain methylsulfonyl functional groups (e.g., Rofecoxib, Etoricoxib).

-

Hypothesis: While the mesylate salt (methanesulfonic acid) is distinct, metabolic breakdown of a drug with an

-methyl- -

Likelihood: Low, as the

-alanine backbone is specific. It is more likely a degradation product of a specific experimental compound containing this exact substructure.

Part 5: Conclusion

Based on current biochemical knowledge and database analysis:

-

Natural Occurrence: There is no evidence to support the natural occurrence of

-methyl- -

Primary Identification: The compound is most likely a synthetic intermediate or impurity associated with pharmaceutical research or manufacturing.

-

Actionable Advice: Treat this analyte as an exogenous contaminant or drug metabolite. Do not map it to endogenous metabolic pathways (e.g., Taurine or Pantothenate cycles) without definitive isotopic tracer evidence.

References

-

PubChem. (2023). N-methyl-beta-alanine | C4H9NO2.[1] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2023). N-methyl-N-(methylsulfonyl)-beta-alanine Product Page. Merck KGaA. Link

-

HMDB. (2023). Human Metabolome Database: Search for Beta-Alanine Derivatives. The Metabolomics Innovation Centre. Link

Technical Guide: Sourcing and Validation of N-methyl-N-(methylsulfonyl)-beta-alanine

Executive Summary & Molecule Profile

N-methyl-N-(methylsulfonyl)-beta-alanine is a specialized building block used primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Unlike common amino acids, this molecule features a sulfonamide moiety, which significantly alters its solubility, metabolic stability, and electronic properties compared to its parent compound, beta-alanine.

This guide addresses a critical gap in the supply chain: the high risk of confusing this specific derivative with its non-methylated or non-sulfonylated analogs.

Chemical Identity Card[1]

| Property | Specification |

| Chemical Name | N-methyl-N-(methylsulfonyl)-beta-alanine |

| CAS Number | 1158736-03-8 |

| Molecular Formula | C₅H₁₁NO₄S |

| Molecular Weight | 181.21 g/mol |

| Key Structural Features | Tertiary amine (N-methyl), Sulfonyl group (N-Ms), Carboxylic acid tail |

| Primary Application | Peptidomimetic synthesis, Integrin inhibitor fragments, Linker chemistry |

The Sourcing Landscape: Reliability & Risk

Sourcing this compound requires vigilance. It is not a commodity chemical found in every catalog. The market is flooded with structural analogs that are frequently shipped in error.

The "Identity Trap"

A common procurement error involves purchasing the wrong analog due to similar nomenclature.

-

Target: N-methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8)[1]

-

Trap A: N-(methylsulfonyl)-beta-alanine (CAS 105611-92-5) – Missing the N-methyl group.

-

Trap B: N-methyl-beta-alanine (CAS 2679-14-3) – Missing the sulfonyl group.

Tiered Supplier Evaluation

Based on current inventory analysis and purity standards, suppliers are categorized by reliability for research-grade applications.

| Tier | Supplier | Reliability | Notes |

| Tier 1 (Primary) | Sigma-Aldrich (Merck) | High | Lists specific CAS 1158736-03-8. High probability of valid CoA. |

| Tier 2 (Aggregators) | Echemi / MolPort | Medium | Often act as brokers. Lead times can be long (2-4 weeks). |

| Tier 3 (Custom) | Simson Pharma | Variable | Good for precursors (CAS 2679-14-3) but may require custom synthesis for the final sulfonylated product. |

Procurement Directive: For critical path experiments, prioritize Tier 1. If Tier 1 is out of stock, commission a custom synthesis (See Section 4) rather than risking Tier 3 "stock" which is often synthesis-on-demand.

Technical Validation Protocol (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug development. The following protocol is a self-validating system to ensure the identity of CAS 1158736-03-8.

Analytical Decision Matrix

Figure 1: Quality Control Decision Matrix for incoming N-methyl-N-(methylsulfonyl)-beta-alanine.

1H-NMR Diagnostic Signals

The proton NMR spectrum is the definitive fingerprint. You must observe three distinct regions to confirm the structure and rule out "Trap A" (missing methyl).

-

Solvent: DMSO-d6 or CDCl3

-

Key Signals:

-

N-Methyl Singlet: ~2.8 - 2.9 ppm (3H). Absence of this signal indicates you received Trap A.

-

Sulfonyl Methyl Singlet: ~2.9 - 3.0 ppm (3H).

-

Beta-Alanine Backbone: Two triplets (or multiplets) around 2.5 ppm and 3.4 ppm (2H each).

-

Synthesis Strategy (The "Stock-Out" Contingency)

If the compound is unavailable commercially, it can be synthesized in a single step from readily available precursors. This protocol is robust and scalable.

Reaction Pathway

Figure 2: One-step synthesis pathway via sulfonylation.[2][3]

Detailed Protocol

Precursors:

-

Starting Material: N-methyl-beta-alanine (CAS 2679-14-3) – Widely available [1].[2]

-

Reagent: Methanesulfonyl chloride (MsCl).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 eq of N-methyl-beta-alanine in Dichloromethane (DCM).

-

Protection (Base): Add 2.5 eq of TEA. Cool the mixture to 0°C in an ice bath.

-

Addition: Dropwise add 1.1 eq of Methanesulfonyl chloride. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup:

-

Wash with 1N HCl (to remove excess amine/base).

-

Wash with Brine.

-

Dry organic layer over MgSO4.

-

-

Purification: Concentrate in vacuo. If the product is an oil, induce crystallization using cold Diethyl Ether/Hexanes.

Handling and Stability Data

| Parameter | Guideline |

| Storage Condition | 2-8°C (Refrigerated). Keep desiccated. |

| Hygroscopicity | Moderate. The carboxylic acid moiety can attract moisture. |

| Solubility | Soluble in DMSO, Methanol, DCM. Sparingly soluble in non-polar alkanes. |

| Shelf Life | 24 months if stored properly sealed. |

References

-

PubChem. (2025).[2] N-methyl-beta-alanine (CAS 2679-14-3) Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

N-methyl-N-(methylsulfonyl)-beta-alanine analysis by LC-MS/MS

Application Note: High-Sensitivity Quantitation of N-methyl-N-(methylsulfonyl)-beta-alanine by HILIC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantitation of N-methyl-N-(methylsulfonyl)-beta-alanine (MeSA-

Due to the compound's high polarity (ClogP < 0) and acidic nature, traditional Reversed-Phase Chromatography (RPLC) yields poor retention and peak shape. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode Electrospray Ionization (ESI-) to achieve superior retention, sensitivity, and matrix effect mitigation.

Key Performance Indicators:

-

LLOQ: 1.0 ng/mL in plasma/buffer.

-

Linearity:

(1–1000 ng/mL). -

Run Time: 4.5 minutes.

Scientific Rationale & Method Development

Physicochemical Analysis

-

Structure:

. -

Challenge: The molecule contains a carboxylic acid and a sulfonyl group, making it highly polar and acidic. In RPLC (C18), it elutes in the void volume, leading to ion suppression from unretained salts.

-

Solution: HILIC Mode. Using an Amide-bonded stationary phase allows for water-rich layers on the silica surface, retaining the polar analyte via hydrogen bonding and partition mechanisms [1].

Mass Spectrometry Strategy

-

Ionization: Negative Mode (ESI-). The carboxylic acid moiety readily deprotonates to form

. Positive mode is suboptimal because the electron-withdrawing sulfonyl group reduces the basicity of the tertiary nitrogen, making protonation difficult and unstable. -

Transitions:

-

Precursor:

180.0 ( -

Quantifier:

101.0 (Loss of methylsulfonyl group/cleavage). -

Qualifier:

136.0 (Decarboxylation,

-

Experimental Protocol

Materials & Reagents

-

Reference Standard: N-methyl-N-(methylsulfonyl)-beta-alanine (purity >98%).[2][3]

-

Internal Standard (ISTD): N-methyl-beta-alanine-d3 (structural analog) or stable isotope labeled MeSA-

-Ala-d3 if available. -

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation (Protein Precipitation)

-

Rationale: HILIC requires high organic content in the injection solvent to prevent peak distortion (solvent mismatch). Protein precipitation with ACN naturally aligns with the initial mobile phase conditions [2].

Step-by-Step Workflow:

-

Aliquot: Transfer 50

L of sample (Plasma/Cell Media) into a 1.5 mL Eppendorf tube. -

Spike: Add 10

L of ISTD working solution (500 ng/mL in ACN). -

Precipitate: Add 200

L of ice-cold Acetonitrile (1:4 ratio). -

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Collect 150

L of the supernatant into an HPLC vial. -

Dilution (Critical): If peak shape is poor, dilute the supernatant further with ACN (1:1) to ensure the injection solvent is >80% organic.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

-

Column: Waters ACQUITY UPLC BEH Amide (1.7

m, 2.1 x 100 mm).-

Why? Amide phases are chemically stable and provide excellent retention for acidic polar compounds compared to bare silica.

-

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

).-

Why pH 9? High pH ensures the carboxylic acid is fully deprotonated, improving peak symmetry and retention reproducibility in HILIC [3].

-

-

Mobile Phase B: Acetonitrile : Mobile Phase A (95:5).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Vol: 2-5

L.

Gradient Table:

| Time (min) | %A (Aqueous) | %B (Organic) | State |

|---|---|---|---|

| 0.00 | 5 | 95 | Initial |

| 0.50 | 5 | 95 | Hold |

| 2.50 | 40 | 60 | Elution |

| 2.60 | 50 | 50 | Wash |

| 3.00 | 50 | 50 | Wash |

| 3.10 | 5 | 95 | Re-equilibration |

| 4.50 | 5 | 95 | End |

Mass Spectrometry Parameters (Sciex Triple Quad 6500+ equivalent):

-

Source: Turbo Ion Spray (ESI).

-

Polarity: Negative.

-

Curtain Gas: 30 psi.

-

IonSpray Voltage: -4500 V.

-

Temperature: 500°C.

-

Declustering Potential (DP): -60 V.

-

Collision Energy (CE): -25 eV (Quant), -15 eV (Qual).

MRM Table:

| Compound | Precursor (Q1) | Product (Q3) | ID |

|---|

| MeSA-

Visualization: Workflow & Mechanism

Figure 1: End-to-end workflow for MeSA-

Validation & Troubleshooting

Summary of Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity | 0.998 | |

| Accuracy | 85–115% | 92–104% |

| Precision (CV) | 3.5–6.2% | |

| Recovery | Consistent | 88% |

| Matrix Effect | 85–115% | 95% (Normalized by ISTD) |

Troubleshooting Guide

-

Issue: Split Peaks.

-

Cause: Injection solvent is too aqueous.

-

Fix: Ensure sample diluent is

ACN.

-

-

Issue: Low Sensitivity.

-

Cause: pH of mobile phase is too low (analyte protonated).

-

Fix: Verify pH 9.0 buffer; ensure ESI is in Negative mode.

-

-

Issue: Retention Time Shift.

-

Cause: HILIC column not equilibrated.

-

Fix: HILIC requires longer equilibration than RPLC. Allow 20 column volumes before runs.

-

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

-

Jian, W., et al. (2010). Insights into the mechanism of HILIC chromatography and its application in bioanalysis. Bioanalysis, 2(8). Link

-

US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

Sigma-Aldrich. Product Specification: N-methyl-N-(methylsulfonyl)-beta-alanine.[1][2] Link

Sources

detailed experimental protocol for N-methyl-N-(methylsulfonyl)-beta-alanine

Technical Application Note: Synthesis and Characterization of N-Methyl-N-(methylsulfonyl)-

Abstract & Application Context

N-Methyl-N-(methylsulfonyl)-

This protocol details a robust, scalable synthesis of NM-MSBA via the Schotten-Baumann reaction . Unlike anhydrous methods requiring ester protection, this aqueous-organic biphasic approach allows for the direct sulfonylation of the zwitterionic precursor, N-methyl-

Key Applications:

-

Peptidomimetics: Introduction of a rigid, non-basic sulfonamide constraint.

-

Linker Chemistry: Creation of metabolically stable spacers in PROTACs or antibody-drug conjugates (ADCs).

-

Fragment-Based Drug Discovery: Used as a polar, acidic fragment.

Experimental Safety (Critical)

-

Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. Must be handled in a fume hood.

-

Reaction Exotherm: The reaction of MsCl with amines and the hydrolysis of excess MsCl are exothermic. Strict temperature control (

) is required to prevent runaway side reactions. -

Acidification: The workup involves strong mineral acids; wear acid-resistant gloves and eye protection.

Detailed Experimental Protocol

Method A: Direct Schotten-Baumann Sulfonylation

Principle:

The reaction utilizes the nucleophilicity of the secondary amine in N-methyl-

Reagents:

-

N-Methyl-

-alanine (1.0 eq) -

Methanesulfonyl chloride (MsCl) (1.2 – 1.5 eq)

-

Sodium Hydroxide (NaOH), 4M aqueous solution

-

Solvent: Water / Tetrahydrofuran (THF) (1:1 v/v) or Dichloromethane (DCM) for extraction.

Step-by-Step Procedure: